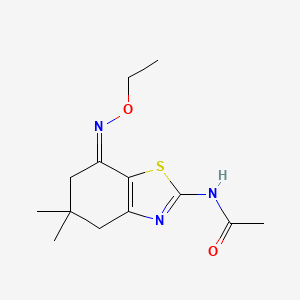

N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

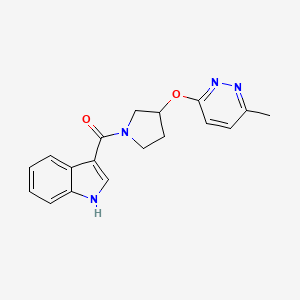

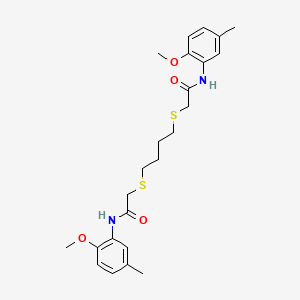

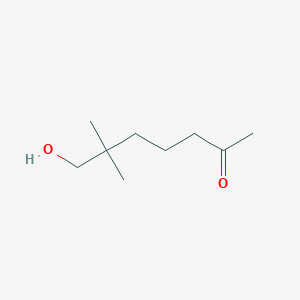

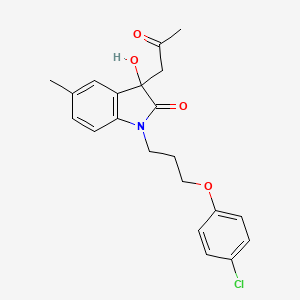

“N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide” is a complex organic compound. It contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals . The compound also contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). Benzothiazoles are found in a wide range of applications from pharmaceuticals to dyes .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring and the attachment of the amide group. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine . The benzothiazole ring might undergo electrophilic substitution reactions .

Aplicaciones Científicas De Investigación

Synthetic Routes and Biological Importance

N-Heterocyclic compounds, such as 1,2,3-triazoles, play a pivotal role in diverse scientific applications including drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of these compounds under acidic or basic conditions and their significant dipole moment facilitate interactions with biological targets. The 1,4-disubstituted 1,2,3-triazoles, in particular, are synthesized through copper-catalyzed azide-alkyne cycloaddition, contributing significantly to the field of click chemistry. This has led to the discovery of drugs like Rufinamide and Tazobactam, highlighting the importance of such synthetic routes in developing biologically active compounds (Kaushik et al., 2019).

Chemical Transformations and CNS Drug Development

The transformation of compounds like benzimidazoles and imidazothiazoles into potent Central Nervous System (CNS) drugs has been a focus of recent research. Given the increasing incidence of CNS diseases and the limited number of azole groups used clinically in CNS treatments, there's a significant interest in developing more effective CNS drugs. Through various synthetic pathways involving agents like phosphorus pentoxide and ethanolic potassium hydroxide, these compounds show promise in treating neurological disorders, demonstrating diverse CNS activities due to the presence of heteroatoms such as nitrogen, oxygen, and sulfur (Saganuwan, 2020).

Environmental Applications and Flame Retardants

A critical review of novel brominated flame retardants (NBFRs) emphasizes their increasing application and the need for research on their occurrence, environmental fate, and toxicity. With compounds like EH-TBB, BEH-TEBP, and DBDPE being frequently reported in high concentrations, it's crucial to understand the environmental and health implications of these chemicals, especially in indoor environments. The presence of these compounds in consumer goods, indoor air, and food necessitates further research to optimize analytical methods and understand their potential leaching from products (Zuiderveen et al., 2020).

Analytical Methods in Antioxidant Activity

The study of antioxidants and their applications in various fields like food engineering and medicine has gained significant attention. Various tests like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) are critical in determining the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples, showcasing the importance of these compounds in biological and environmental studies (Munteanu & Apetrei, 2021).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Without specific information on its use or biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(7Z)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-5-18-16-10-7-13(3,4)6-9-11(10)19-12(15-9)14-8(2)17/h5-7H2,1-4H3,(H,14,15,17)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBOSFYMGUVRCQ-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C1CC(CC2=C1SC(=N2)NC(=O)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C\1/CC(CC2=C1SC(=N2)NC(=O)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)

![Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide](/img/structure/B2535368.png)

![5-Methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2535374.png)

![3-[(2,3,4,5,6-Pentafluorophenoxy)sulfonyl]-benzenecarboxylic acid](/img/structure/B2535377.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2535379.png)

![N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2535380.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2535381.png)